![molecular formula C23H21ClN2O2 B1470973 N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide CAS No. 1616506-47-8](/img/structure/B1470973.png)
N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide
Overview
Description
N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide, also known as BCPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.
Scientific Research Applications
Structure-Activity Relationship and Pharmacological Properties
- Structure-Activity Relationship : A study focused on the structure-activity relationship between substituted 2-amino-N-(2-benzoyl-4-chlorophenyl)acetamides and their cyclized products, 1,4-benzodiazepinones. This research suggests that the central nervous system activity observed in 1,4-benzodiazepines is inherent in the closed seven-membered ring structure and not in the ring-opened form like N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide (Fryer, Leimgruber, & Trybulski, 1982).
Spectroscopic and Quantum Mechanical Studies
- Photochemical and Thermochemical Modeling : Research on benzothiazolinone acetamide analogs, including a similar compound N-(4-chlorophenyl)-2-[6-(benzoyl)-2-benzothiazolinone-3-yl]acetamide, involved spectroscopic studies and photochemical and thermochemical modeling. These compounds showed potential as photosensitizers in dye-sensitized solar cells due to their light-harvesting efficiency and free energy of electron injection (Mary et al., 2020).
Synthesis and Computational Evaluation
- Synthesis and Computational Analysis : A series of new N-(2-benzoyl-4-chlorophenyl)-2-(4-(substituted phenyl) piperazin-1-yl) acetamides were synthesized. These compounds were evaluated for anxiolytic and skeletal muscle relaxant activity. Molecular docking studies suggested that these compounds could effectively dock into the binding pocket of the GABAA receptor (Verma, Kumar, & Kumar, 2017).
Crystallographic Analysis
- Crystal Structure Analysis : Research involving compounds structurally similar to N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide has been conducted to analyze their crystal structures. For example, studies on N-(2-chlorophenyl) acetamide showed how weak C–H···Cl/Br interactions can facilitate the formation of three-dimensional architectures (Hazra et al., 2014).
Anticancer, Anti-Inflammatory, and Analgesic Activities
- Potential Therapeutic Applications : Synthesized 2-(substituted phenoxy) Acetamide Derivatives, including compounds with structural similarity to N-(2-benzoyl-4-chlorophenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide, were evaluated for their anticancer, anti-inflammatory, and analgesic activities. Some compounds exhibited significant potential in these areas, indicating a promising direction for therapeutic development (Rani, Pal, Hegde, & Hashim, 2014).
properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-[[(1R)-1-phenylethyl]amino]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21ClN2O2/c1-16(17-8-4-2-5-9-17)25-15-22(27)26-21-13-12-19(24)14-20(21)23(28)18-10-6-3-7-11-18/h2-14,16,25H,15H2,1H3,(H,26,27)/t16-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEOBKRYJEBKVCY-MRXNPFEDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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